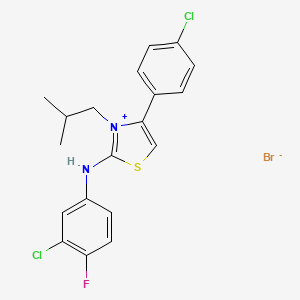
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide
描述
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide is a useful research compound. Its molecular formula is C19H18BrCl2FN2S and its molecular weight is 476.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolium core, which is significant for its biological interactions. The presence of halogen substituents (chlorine and fluorine) on the aniline moiety enhances its reactivity and potential binding affinity to biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been shown to inhibit cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical for assessing potency:
| Cell Line | IC50 (μM) |
|---|---|
| SJSA-1 | 0.22 |
| RS4;11 (acute leukemia) | 0.15 |
| LNCaP (prostate cancer) | 0.24 |
These values indicate that the compound exhibits significant antiproliferative activity, particularly in the SJSA-1 cell line, which is often used as a model for studying cancer therapeutics .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key regulatory proteins associated with apoptosis and cell cycle progression. Specifically, it has been observed to upregulate p53 and MDM2 proteins, leading to enhanced apoptotic signaling pathways .
Case Studies
- In Vivo Efficacy : A study evaluated the efficacy of the compound in a xenograft model using SJSA-1 cells. The compound was administered at a dosage of 100 mg/kg, resulting in significant tumor regression (up to 100% regression observed) after treatment .
- Pharmacodynamics : In pharmacodynamic studies, oral administration led to measurable increases in p53 activation within tumor tissues at multiple time points post-treatment, indicating a robust biological response .
Toxicological Profile
While the compound shows promise as an anticancer agent, understanding its toxicological profile is crucial for therapeutic applications. Preliminary studies suggest that it may exhibit cytotoxicity at higher concentrations, necessitating further investigation into dose-dependent effects and long-term safety assessments.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(4-chlorophenyl)-3-(2-methylpropyl)-1,3-thiazol-3-ium-2-amine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN2S.BrH/c1-12(2)10-24-18(13-3-5-14(20)6-4-13)11-25-19(24)23-15-7-8-17(22)16(21)9-15;/h3-9,11-12H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDBHICHVALLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[N+]1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)F)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrCl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















